molecular formula B5H9<br>C14H14NO4PS B011624 Pentaborane CAS No. 19624-22-7

Pentaborane

Cat. No.: B011624
CAS No.: 19624-22-7
M. Wt: 323.31 g/mol
InChI Key: AIGRXSNSLVJMEA-FQEVSTJZSA-N
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Description

Pentaborane, with the chemical formula B₅H₉, is an inorganic compound belonging to the boron hydride family. It is one of the most common boron hydride clusters and is known for its high reactivity with oxygen. This compound is a colorless, diamagnetic, and volatile liquid that was once evaluated as a potential rocket or jet fuel due to its high energy content .

Preparation Methods

Pentaborane can be synthesized through various methods. One of the earliest methods involved the pyrolysis of diborane (B₂H₆) at approximately 200°C. An improved synthesis route starts from salts of octahydrotriborate (B₃H₈⁻), which is converted to the bromide B₃H₇Br⁻ using hydrogen bromide (HBr). Pyrolysis of this bromide then yields this compound . The reaction can be summarized as follows: [ 5 B₃H₇Br⁻ \rightarrow 3 B₅H₉ + 5 Br⁻ + 4 H₂ ]

In the United States, this compound was produced on a commercial scale by Callery Chemical Company. Above 150°C, this compound decomposes, producing hydrogen. it is quite stable at room temperature if stored properly .

Chemical Reactions Analysis

Pentaborane is highly reactive and undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is an extremely reactive reducing agent and can ignite spontaneously in contact with air and many other materials. Reactions with oxygen are often violently explosive . This compound also reacts with ammonia to form a diammoniate .

Common reagents and conditions used in these reactions include:

    Oxidation: Reacts violently with oxygen.

    Reduction: Acts as a reducing agent.

    Substitution: Reacts with ammonia to form diammoniate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which pentaborane exerts its effects is primarily through its high reactivity. As a reducing agent, it donates electrons to other substances, facilitating various chemical reactions. Its high reactivity with oxygen and other materials makes it a powerful and potentially dangerous compound .

Comparison with Similar Compounds

Pentaborane is part of the boron hydride family, which includes various other compounds such as diborane (B₂H₆), tetraborane (B₄H₁₀), and decaborane (B₁₀H₁₄). These compounds share similar properties, such as high reactivity and volatility, but differ in their molecular structures and specific applications .

    Diborane (B₂H₆): A simpler boron hydride with two boron atoms.

    Tetraborane (B₄H₁₀): Contains four boron atoms and is less reactive than this compound.

    Decaborane (B₁₀H₁₄): Contains ten boron atoms and has been used in various chemical synthesis applications.

This compound’s uniqueness lies in its specific molecular structure and its high reactivity, making it a valuable compound for specialized applications.

Properties

IUPAC Name

ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3/t20-/m0/s1
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InChI Key

AIGRXSNSLVJMEA-FQEVSTJZSA-N
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Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
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Isomeric SMILES

CCO[P@@](=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

C14H14NO4PS
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Molecular Weight

323.31 g/mol
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Physical Description

Pentaborane appears as a clear colorless liquid with a pungent odor like sour milk. Freezing point -52.9 °F (-46.6 °C). Boiling point 136.4 °F (58 °C). Decomposition temperature 302 °F (150 °C). Vapors toxic both under prolonged exposure to low concentrations and short exposure to high concentrations. Density 0.61 g / cm3. Under prolonged exposure to intense heat the containers may rupture violently and rocket., Colorless liquid with a pungent odor like sour milk; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor like sour milk.
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Boiling Point

140 °F at 760 mmHg (EPA, 1998), 60 °C, 140 °F
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Flash Point

86 °F (EPA, 1998), 86 °F, 86 °F (30 °C) (closed cup) /table/, 30 °C c.c.
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Solubility

Reacts with water (NIOSH, 2023), Solubility in water: reaction, Reacts
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Density

0.61 at 32 °F (EPA, 1998) - Less dense than water; will float, 0.61 at 0 °C/4 °C, Density (at 0-4 °C): 0.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3, 0.62
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Vapor Density

2.2, Relative vapor density (air = 1): 2.2
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Vapor Pressure

171 mmHg at 68 °F (EPA, 1998), 171.0 [mmHg], Vapor pressure: 1kPa (7.5 mm Hg) at -34.8 °C; 10 kPa (75 mm Hg) at 3.8 °C; 100 kPa (750 mm Hg) at 57.6 °C, 171 mm Hg at 20 °C; 66 mm Hg at 0 °C, Vapor pressure, kPa at 20 °C: 22.8, 171 mmHg
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Mechanism of Action

May deplete monoamine neurotransmitters in the central nervous system (inhibition of norepinephrine, dopamine, and serotonin metabolism., A clue to the mechanism of action of pentaborane in the CNS was found in the inhibition of glycolysis.
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Color/Form

Colorless liquid.

CAS No.

19624-22-7, 65580-80-5
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-51.9 °F (EPA, 1998), -46.6 °C, -47 °C, -52 °F
Record name PENTABORANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1285
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PENTABORANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PENTABORANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PENTABORANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/304
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Pentaborane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0481.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.